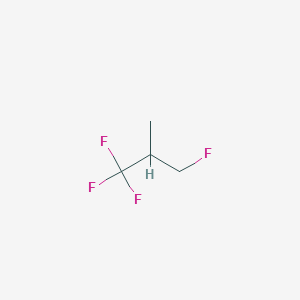
rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline is a complex organic compound that features a morpholine ring substituted with dimethyl groups and a nitrophenylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of 2,6-dimethylmorpholine with a suitable nitrophenylamine precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitrophenylamine moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenylamine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the nitrophenylamine moiety, which can form hydrogen bonds or other interactions with the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylmorpholine: A simpler compound with similar structural features but lacking the nitrophenylamine moiety.
N-(6-(cis-2,6-Dimethylmorpholin-4-yl)pyridine-3-yl)-2-methyl-4’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxamide: A more complex compound with additional functional groups and potential pharmaceutical applications.
Uniqueness
rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline is unique due to its combination of a morpholine ring and a nitrophenylamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C12H17N3O3 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-nitroaniline |
InChI |
InChI=1S/C12H17N3O3/c1-8-6-14(7-9(2)18-8)10-3-4-12(15(16)17)11(13)5-10/h3-5,8-9H,6-7,13H2,1-2H3/t8-,9+ |
Clé InChI |
WSJXSUIOZOXWNI-DTORHVGOSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])N |
SMILES canonique |
CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-2-pyridinyl-](/img/structure/B8503135.png)

![{2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B8503172.png)

![5-Hydroxy-7-[(trimethylsilyl)methyl]nona-7,8-dien-2-one](/img/structure/B8503178.png)



![7-(4-Fluorophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8503195.png)
![[(1R,5R,6S)-6-(Aminomethyl)bicyclo[3.2.0]hept-6-yl]acetic acid](/img/structure/B8503196.png)


